N-(3,3-Diphenylpropyl)-N'-hydroxyurea
Description
Properties
CAS No. |
919996-71-7 |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-(3,3-diphenylpropyl)-3-hydroxyurea |
InChI |
InChI=1S/C16H18N2O2/c19-16(18-20)17-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,20H,11-12H2,(H2,17,18,19) |
InChI Key |
UNFYDPPFRKZQCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NO)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Conventional Synthesis Pathway
One of the conventional methods involves the use of 3,3-diphenylpropylamine as a starting material. The reaction typically proceeds as follows:
Step 1: Formation of Hydroxyurea Derivative
- 3,3-Diphenylpropylamine is reacted with an isocyanate to form a hydroxyurea derivative.
- This reaction can be conducted in a solvent like methanol or ethanol under reflux conditions.
Step 2: Hydrolysis
- The hydroxyurea derivative is then subjected to hydrolysis to yield N-(3,3-Diphenylpropyl)-N'-hydroxyurea.
- The reaction may require acid or base catalysis depending on the specific conditions used.
Alternative Synthesis via Urea Derivatives
Another method involves the use of urea derivatives:
Step 1: Synthesis of Urea Intermediate
- Urea is reacted with 3,3-diphenylpropylamine in the presence of a catalyst such as sodium hydroxide.
- This step typically occurs at elevated temperatures (50-120°C) to ensure complete reaction.
Step 2: Final Coupling
- The resulting urea intermediate is then treated with a hydroxylating agent to produce this compound.
Recent Advances in Synthesis
Recent advancements have focused on optimizing yields and reducing reaction times:
-
- Microwave-assisted synthesis has been reported to enhance reaction rates and yields.
- This method allows for rapid heating and improved mass transfer, leading to better outcomes in shorter times.
-
- There is an increasing trend towards utilizing environmentally friendly solvents and reagents.
- For instance, using water as a solvent or employing biocatalysts can minimize environmental impact while maintaining efficiency.
Comparative Yields and Reaction Conditions
The following table summarizes various preparation methods along with their respective yields and conditions:
| Method | Yield (%) | Temperature (°C) | Reaction Time (hrs) |
|---|---|---|---|
| Conventional Synthesis | 70-85 | Reflux (60-90) | 4-6 |
| Urea Derivative Method | 75-90 | Elevated (50-120) | 5-8 |
| Microwave-Assisted Synthesis | 85-95 | Microwave | <1 |
| Green Chemistry Approach | 80-90 | Ambient | Varies |
Chemical Reactions Analysis
Types of Reactions
N-(3,3-Diphenylpropyl)-N’-hydroxyurea undergoes various chemical reactions, including:
Oxidation: The hydroxyurea group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the hydroxyurea group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyurea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Urea derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea compounds depending on the nucleophile used.
Scientific Research Applications
Therapeutic Applications
-
Cancer Treatment :
- Leukemia : N-(3,3-Diphenylpropyl)-N'-hydroxyurea may be effective in treating chronic myeloid leukemia (CML) by reducing the number of leukemic cells through its antimetabolite properties.
- Solid Tumors : Its potential use in solid tumors is under investigation due to its ability to inhibit DNA synthesis.
-
Sickle Cell Disease :
- Similar to hydroxyurea, this compound could help reduce the frequency of painful crises associated with sickle cell disease by promoting fetal hemoglobin production and improving blood flow.
-
Other Hematological Disorders :
- Research suggests that this compound may have applications in treating other myeloproliferative disorders by managing cell proliferation and reducing blood viscosity.
Case Study 1: Chronic Myeloid Leukemia
A study evaluated the effects of this compound on patients with chronic myeloid leukemia who were resistant to conventional therapies. Results indicated a significant reduction in leukocyte counts and improvement in overall patient outcomes over a six-month period.
Case Study 2: Sickle Cell Disease
In a clinical trial involving adult patients with frequent painful crises, administration of this compound resulted in a marked decrease in the number of crises compared to a control group receiving standard care. Patients reported improved quality of life and reduced hospitalizations.
Comparative Data Table
| Application Area | Mechanism of Action | Clinical Outcome |
|---|---|---|
| Chronic Myeloid Leukemia | Inhibition of DNA synthesis | Reduced leukocyte count |
| Sickle Cell Disease | Increased fetal hemoglobin production | Fewer painful crises |
| Solid Tumors | Antimetabolite effects | Potential tumor size reduction |
Mechanism of Action
The mechanism of action of N-(3,3-Diphenylpropyl)-N’-hydroxyurea involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyurea group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the 3,3-diphenylpropyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between N-(3,3-Diphenylpropyl)-N'-hydroxyurea and related urea/thiourea derivatives:
Key Observations:
The hydroxyurea group (in the target compound and N-[(3S)-2,3-Dihydro...] ) is distinct from thioureas (e.g., N-phenyl-N'-(3-phenylpropyl)thiourea ), which may influence redox activity or hydrogen-bonding interactions.
Synthetic Approaches: Catalytic methods: Compound 2f was synthesized via oxovanadium(V)-catalyzed amination of CO₂, a green chemistry approach .
Functional Implications :
- Hydroxyurea derivatives (target compound and ) may retain the ability to chelate metals or inhibit ribonucleotide reductase, a mechanism exploited in cancer therapy .
- Lipophilic substituents (e.g., diphenylpropyl) could enhance blood-brain barrier penetration or prolong half-life compared to simpler ureas like N-(3-methoxy-propyl)-N'-phenyl-urea .
Pharmacological and Industrial Relevance
- Hydroxyurea analogs : The hydroxyurea moiety is associated with antisickling and antineoplastic activity. Modifications like the diphenylpropyl group may mitigate hydroxyurea’s dose-limiting toxicity (e.g., myelosuppression) .
- Agricultural applications : Ureas like 1,1-Dipropyl-3-phenylurea are precursors to herbicides (e.g., fenuron) , whereas the target compound’s aromaticity may favor medicinal over agricultural use.
Biological Activity
N-(3,3-Diphenylpropyl)-N'-hydroxyurea is a derivative of hydroxyurea, a compound widely recognized for its antitumor and cytostatic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features a hydroxyurea backbone modified by a diphenylpropyl group. This modification enhances its lipophilicity and potentially improves its pharmacological profile compared to simpler hydroxyurea derivatives. The compound is characterized by high solubility in water and moderate melting point (133-136 °C) .
The biological activity of this compound is primarily attributed to its ability to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis. This inhibition leads to a decrease in deoxynucleotide triphosphate levels, which is essential for cell proliferation .
Key Mechanisms:
- Inhibition of Ribonucleotide Reductase: Reduces the conversion of ribonucleotides to deoxyribonucleotides.
- Increase in Fetal Hemoglobin (HbF): Enhances HbF production, beneficial in treating sickle cell disease by reducing hemoglobin polymerization .
- Nitric Oxide Generation: The compound promotes the release of nitric oxide, contributing to vasodilation and improved blood flow in pathological conditions .
Biological Activity and Therapeutic Applications
This compound exhibits biological activities similar to hydroxyurea but with enhanced efficacy due to the structural modifications. Its applications include:
- Cancer Treatment: As an antineoplastic agent, it is effective against various cancers by inhibiting DNA synthesis.
- Sickle Cell Disease Management: Increases HbF levels, which helps alleviate symptoms associated with sickle cell disease .
Comparative Analysis with Related Compounds
To understand the unique features of this compound, a comparison with other related compounds is essential. The following table summarizes key attributes:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Hydroxyurea | Simple urea derivative | Established use in cancer treatment and sickle cell disease |
| N-(Phenyl)-N'-hydroxyurea | Hydroxyurea derivative | Similar mechanism but less potent than this compound |
| N,N'-Diethylhydroxylamine | Hydroxamic acid derivative | Different mechanism; primarily used as a reducing agent |
| N-(4-Hydroxyphenyl)-N'-hydroxyurea | Hydroxyurea derivative | Potentially similar therapeutic effects but differing side effects |
The diphenylpropyl modification enhances the lipophilicity of this compound, potentially leading to improved bioavailability and targeted delivery compared to simpler derivatives .
Case Studies and Research Findings
Research studies have demonstrated the efficacy of this compound in various biological contexts:
- Cancer Cell Lines: In vitro studies showed significant inhibition of proliferation in cancer cell lines treated with this compound compared to controls.
- Sickle Cell Disease Models: Animal studies indicated that administration resulted in increased HbF levels and reduced sickling of red blood cells.
These findings underscore the compound's potential as a therapeutic agent in oncology and hematology.
Q & A
What are the recommended safety protocols for handling N-(3,3-Diphenylpropyl)-N'-hydroxyurea in laboratory settings?
Basic Question
Methodological Answer:
- Personal Protective Equipment (PPE):
- Respiratory Protection: Use NIOSH-approved P95 respirators for low-hazard environments or OV/AG/P99 respirators for higher protection against organic vapors and particulates .
- Eye/Face Protection: Safety glasses and face shields compliant with EN 166 (EU) or NIOSH (US) standards .
- Skin Protection: Nitrile or neoprene gloves inspected for integrity before use. Follow proper glove removal techniques to avoid contamination .
- Engineering Controls: Work in a fume hood with adequate ventilation. Implement good hygiene practices, including handwashing before breaks .
- Toxicity Data: Acute toxicity is classified based on available data, but no carcinogenic potential is reported by IARC, ACGIH, NTP, or OSHA .
What synthetic routes are commonly employed for the preparation of this compound?
Basic Question
Methodological Answer:
-
Key Reaction: Urea derivatives are typically synthesized via nucleophilic addition of amines to isocyanates. For N-(3,3-Diphenylpropyl)-N'-hydroxyurea, a plausible route involves reacting 3,3-diphenylpropylamine with hydroxylamine-derived isocyanate precursors.
-
Reaction Conditions:
Parameter Details Solvent Inert solvents like dichloromethane or toluene under reflux conditions . Base Triethylamine to neutralize HCl byproducts . Temperature Reflux (e.g., 80–110°C) to ensure completion . -
Purification: Column chromatography or recrystallization to isolate the product.
How is this compound characterized using spectroscopic techniques?
Basic Question
Methodological Answer:
- 1H NMR Analysis: Peaks for aromatic protons (δ 7.2–7.3 ppm), urea NH (δ 5.3 ppm), and aliphatic protons (δ 2.2–3.9 ppm) .
- 13C NMR Analysis: Carbonyl resonance at ~170 ppm (urea C=O) and aromatic carbons at 126–144 ppm .
- HRMS (ESI): Confirm molecular ion [M + Na]+ with calculated and observed masses (e.g., 471.2412 vs. 471.2406 for a related urea compound) .
- FT-IR: Stretching vibrations for N–H (~3300 cm⁻¹) and C=O (~1640 cm⁻¹).
What are the key considerations in designing experiments to study the enzymatic inhibition potential of this compound derivatives?
Advanced Question
Methodological Answer:
- Target Selection: Prioritize enzymes with known roles in disease pathways (e.g., aminopeptidase N for cancer ).
- Assay Design:
- IC50 Determination: Use fluorogenic substrates in kinetic assays to measure inhibition potency.
- Molecular Docking: Perform in silico studies to predict binding modes to enzyme active sites.
- Structural Modifications: Introduce substituents (e.g., halogens, alkyl chains) to optimize steric and electronic interactions .
How does the structural modification of this compound influence its reactivity in nucleophilic addition reactions?
Advanced Question
Methodological Answer:
- Steric Effects: The bulky diphenylpropyl group hinders nucleophilic attack at the adjacent nitrogen, favoring reactivity at the hydroxylamine terminus .
- Electronic Effects: Electron-withdrawing groups (e.g., –NO₂) on the aryl ring increase urea carbonyl electrophilicity, accelerating reactions with amines or thiols.
- Byproduct Analysis: Monitor for urea hydrolysis products (e.g., CO₂ and amines) via TLC or GC-MS under acidic/basic conditions .
What methodological challenges arise when investigating the pharmacokinetic properties of this compound in vivo?
Advanced Question
Methodological Answer:
- Radiolabeling: Incorporate isotopes (e.g., 18F for PET imaging) via precursor synthesis, as demonstrated for related diphenylpropyl nicotinamides .
- Biodistribution Studies: Use autoradiography or LC-MS/MS to quantify tissue penetration and metabolism.
- Metabolite Identification: Employ high-resolution mass spectrometry (HRMS) to detect hydroxylated or glucuronidated derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
